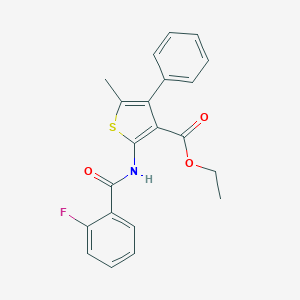![molecular formula C20H25N5O3 B383537 6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 510762-14-8](/img/structure/B383537.png)
6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a molecular formula of C23H24N6O3 and a molecular weight of 432.486 g/mol . This compound is part of the dipyrido[1,2-a:2,3-d]pyrimidine family, known for their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with suitable amines under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学研究应用
6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
- 2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide .
- 2-imino-N-(3-methoxypropyl)-10-methyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide .
- 2-imino-1-(3-methoxypropyl)-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide .
Uniqueness
What sets 6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide apart from similar compounds is its unique structural features and specific functional groups, which confer distinct chemical and biological properties .
属性
CAS 编号 |
510762-14-8 |
|---|---|
分子式 |
C20H25N5O3 |
分子量 |
383.4g/mol |
IUPAC 名称 |
6-imino-N-(3-methoxypropyl)-11-methyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H25N5O3/c1-4-9-24-16(21)14(19(26)22-8-6-11-28-3)12-15-18(24)23-17-13(2)7-5-10-25(17)20(15)27/h5,7,10,12,21H,4,6,8-9,11H2,1-3H3,(H,22,26) |
InChI 键 |
LRCUGYVDAZXMTF-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NCCCOC)C(=O)N3C=CC=C(C3=N2)C |
规范 SMILES |
CCCN1C2=C(C=C(C1=N)C(=O)NCCCOC)C(=O)N3C=CC=C(C3=N2)C |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B383454.png)
![[2-[(5Z)-6-oxo-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate](/img/structure/B383457.png)
![methyl (2Z)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383460.png)
![2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate](/img/structure/B383461.png)


![2-({2-[2,5-dimethyl-1-(thien-2-ylmethyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383467.png)
![2-(2-Methoxyethyl) 4-methyl 3-methyl-5-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B383468.png)
![N-(2,6-dibromo-4-chlorophenyl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B383469.png)
![2-(2-Methoxyethyl) 4-methyl 5-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B383470.png)
![4-bromo-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl furan-2-carboxylate](/img/structure/B383472.png)
![4-[2-(1,3-dioxo-2-benzo[de]isoquinolinyl)ethyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B383473.png)
![4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-ethoxyphenyl)piperazine-1-carbothioamide](/img/structure/B383475.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B383476.png)
